molecular formula C15H23NO2 B13714332 D,L-N,N-Didesmethyl Venlafaxine-d6 CAS No. 1020719-37-2

D,L-N,N-Didesmethyl Venlafaxine-d6

Cat. No.: B13714332
CAS No.: 1020719-37-2
M. Wt: 255.38 g/mol
InChI Key: SUQHIQRIIBKNOR-PWDWWLAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D,L-N,N-Didesmethyl Venlafaxine-d6 involves the deuterium labeling of Venlafaxine. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the molecular structure of Venlafaxine .

Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using deuterated reagents under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : D,L-N,N-Didesmethyl Venlafaxine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Biological Activity

D,L-N,N-Didesmethyl Venlafaxine-d6 is a deuterated metabolite of the antidepressant venlafaxine, which is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is significant in pharmacological research due to its role in understanding the metabolism and efficacy of venlafaxine and its influence on neurotransmission.

Overview of Venlafaxine and Its Metabolites

Venlafaxine is primarily used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and panic disorder. It works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft, which enhances mood and alleviates anxiety symptoms .

This compound, as a metabolite, provides insights into the pharmacokinetics and dynamics of venlafaxine. The compound undergoes metabolic processes primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which facilitate its conversion from venlafaxine through various demethylation steps .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters. It exhibits a binding affinity for serotonin (5-HT) and norepinephrine transporters (NET), similar to its parent compound. This interaction leads to:

  • Inhibition of Reuptake : By blocking the transporters, the compound increases extracellular levels of serotonin and norepinephrine.
  • Potential Dopaminergic Effects : At higher concentrations, it may also weakly inhibit dopamine reuptake, particularly in regions of the brain where dopamine transporters are sparse .

Pharmacokinetics and Efficacy

A study investigated the relationship between serum concentrations of venlafaxine and its active metabolites, including this compound. The findings suggested a bell-shaped curve for antidepressant response relative to serum levels, indicating optimal efficacy around specific concentration ranges (100-400 ng/mL) with diminishing returns at higher levels .

Case Studies

  • Therapeutic Drug Monitoring : A cohort study involving 52 patients treated with venlafaxine highlighted the importance of therapeutic drug monitoring (TDM) to optimize treatment outcomes. The study found that patients with serum concentrations within the therapeutic range experienced better antidepressant responses .
  • Animal Studies : Research on animal models has shown that venlafaxine and its metabolites can produce dose-dependent analgesic effects, suggesting potential applications in pain management alongside their antidepressant properties .

Data Table: Comparison of Venlafaxine and Its Metabolites

Compound NameMolecular FormulaMolecular WeightMechanism of Action
VenlafaxineC17H28ClNO2313.863 g/molSNRI - Inhibits reuptake of 5-HT and NE
O-desmethylvenlafaxineC16H26ClNO2298.84 g/molActive metabolite; similar action as parent compound
This compoundC15H23D6NO2271.79 g/molSNRI - Inhibits reuptake; studied for pharmacokinetics

Properties

CAS No.

1020719-37-2

Molecular Formula

C15H23NO2

Molecular Weight

255.38 g/mol

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]-3,3,4,4,5,5-hexadeuteriocyclohexan-1-ol

InChI

InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3/i2D2,3D2,4D2

InChI Key

SUQHIQRIIBKNOR-PWDWWLAZSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN)C2=CC=C(C=C2)OC)O)[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.